molecular formula C8H7F3OS B1585687 4-Trifluoromethoxythioanisole CAS No. 2546-45-4

4-Trifluoromethoxythioanisole

Cat. No.: B1585687
CAS No.: 2546-45-4
M. Wt: 208.2 g/mol
InChI Key: WGEFOOYHACYBNE-UHFFFAOYSA-N
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Description

4-Trifluoromethoxythioanisole, also known as 4-(Trifluoromethoxy)phenyl methyl sulphide, is an organic compound with the molecular formula C₈H₇F₃OS and a molecular weight of 208.20 g/mol . This compound is characterized by the presence of a trifluoromethoxy group (-OCF₃) attached to a phenyl ring, which is further connected to a methyl sulphide group (-SCH₃).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Trifluoromethoxythioanisole typically involves the reaction of 4-(trifluoromethoxy)iodobenzene with methyl thiolate under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale adaptation of the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the positions ortho and para to the trifluoromethoxy group. Reagents such as sodium methoxide (NaOCH₃) are often used.

    Reduction: Reduction of the trifluoromethoxy group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Oxidation: H₂O₂, m-CPBA, acetic acid (CH₃COOH) as a solvent.

    Substitution: NaOCH₃, DMF as a solvent, elevated temperatures.

    Reduction: LiAlH₄, ether as a solvent, low temperatures.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Substitution: Substituted phenyl derivatives.

    Reduction: Reduced phenyl derivatives.

Scientific Research Applications

4-Trifluoromethoxythioanisole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Trifluoromethoxythioanisole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, potentially influencing their biological activity.

Comparison with Similar Compounds

    4-(Trifluoromethoxy)anisole: Similar structure but with a methoxy group (-OCH₃) instead of a methyl sulphide group.

    4-(Trifluoromethoxy)phenol: Contains a hydroxyl group (-OH) instead of a methyl sulphide group.

    4-(Trifluoromethoxy)benzoic acid: Contains a carboxyl group (-COOH) instead of a methyl sulphide group.

Uniqueness: 4-Trifluoromethoxythioanisole is unique due to the presence of both a trifluoromethoxy group and a methyl sulphide group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-methylsulfanyl-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3OS/c1-13-7-4-2-6(3-5-7)12-8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEFOOYHACYBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380483
Record name 4-trifluoromethoxythioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2546-45-4
Record name 1-(Methylthio)-4-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2546-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-trifluoromethoxythioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2546-45-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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